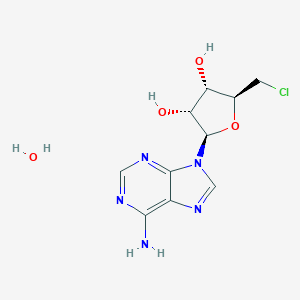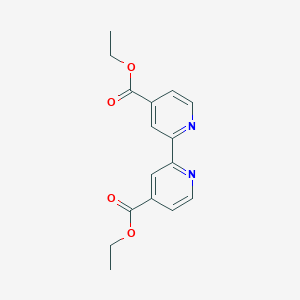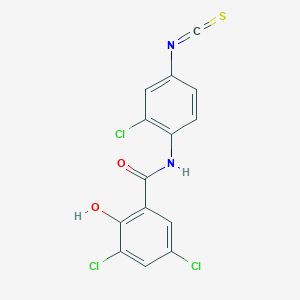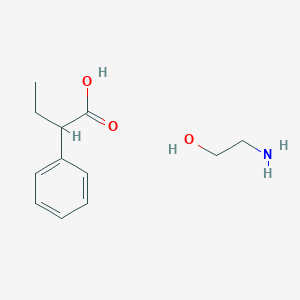
5'-Chloro-5'-deoxyadenosine hydrate
Overview
Description
5’-chloro-5’-Deoxyadenosine (hydrate): is a nucleoside analog that is used as a substrate in polyketide biosynthesis. It is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom. This compound is significant in various biochemical and pharmaceutical research applications due to its unique properties and reactivity .
Mechanism of Action
Target of Action
The primary target of 5’-Chloro-5’-deoxyadenosine hydrate is the enzyme 5’-methylthioadenosine phosphorylase (MTAP), which is a tumor suppressor gene . This compound serves as a substrate for MTAP, and its specificity and kinetics are subjects of research .
Mode of Action
5’-Chloro-5’-deoxyadenosine hydrate interacts with its target, MTAP, by serving as a substrate for the enzyme . The interaction results in the phosphorylation of the compound, which is a crucial step in its mechanism of action .
Biochemical Pathways
The compound is involved in the S-adenosylmethionine (AdoMet) and methionine salvage pathways . It is synthesized from adenosine through a selective chlorination reaction . The compound can be converted to chloroethylmalonyl-CoA through a seven-step route, which is involved in the biosynthesis of the anticancer agent salinosporamide A .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of 5’-Chloro-5’-deoxyadenosine hydrate’s action are primarily related to its role in the biosynthesis of salinosporamide A, an anticancer agent . By serving as a substrate for MTAP, it supports the expression of this tumor suppressor gene .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
5’-Chloro-5’-deoxyadenosine hydrate plays a crucial role in polyketide biosynthesis. It is used as a substrate in reactions catalyzed by SAM-dependent chlorinase, converting S-adenosyl-L-methionine to 5’-chloro-5’-deoxyadenosine . This compound can be further converted to chloroethylmalonyl-CoA, which is involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium Salinispora tropica . The interactions of 5’-Chloro-5’-deoxyadenosine hydrate with enzymes like SAM-dependent chlorinase highlight its importance in biochemical pathways.
Cellular Effects
5’-Chloro-5’-deoxyadenosine hydrate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of chloroethylmalonyl-CoA suggests its involvement in cellular metabolic pathways that are crucial for cell function and survival . Additionally, its impact on the production of anticancer agents indicates potential therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, 5’-Chloro-5’-deoxyadenosine hydrate exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for SAM-dependent chlorinase, leading to the production of chloroethylmalonyl-CoA . This compound’s ability to participate in enzyme-catalyzed reactions and influence gene expression underscores its significance in molecular biology and biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Chloro-5’-deoxyadenosine hydrate can change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . Studies have shown that its stability and degradation can impact its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
5’-Chloro-5’-deoxyadenosine hydrate is involved in metabolic pathways that include its conversion to chloroethylmalonyl-CoA . This conversion is part of the biosynthesis of salinosporamide A, an anticancer agent. The compound’s interactions with enzymes like SAM-dependent chlorinase and its role in metabolic flux highlight its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5’-Chloro-5’-deoxyadenosine hydrate is transported and distributed through specific mechanisms. While detailed information on its transporters and binding proteins is limited, its role in polyketide biosynthesis suggests that it may interact with various cellular components to achieve its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’-chloro-5’-Deoxyadenosine (hydrate) can be synthesized from adenosine through a selective chlorination reaction. The process involves the substitution of the hydroxyl group at the 5’ position with a chlorine atom. This reaction is typically carried out under controlled conditions to ensure the selective chlorination of the desired position .
Industrial Production Methods: In industrial settings, the production of 5’-chloro-5’-Deoxyadenosine (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the purity of the final product. The compound is then purified and crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: 5’-chloro-5’-Deoxyadenosine (hydrate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of the chlorine atom and the formation of adenosine derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound
Major Products Formed:
Substitution Reactions: Products include various 5’-substituted adenosine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include adenosine and its derivatives
Scientific Research Applications
5’-chloro-5’-Deoxyadenosine (hydrate) has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex molecules.
- Studied for its reactivity and chemical properties .
Biology:
- Used in the study of enzyme mechanisms and substrate specificity.
- Investigated for its role in nucleic acid metabolism .
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antiviral activities.
- Studied for its effects on cellular processes and signaling pathways .
Industry:
- Used in the production of pharmaceuticals and biochemical reagents.
- Employed in the synthesis of other nucleoside analogs .
Comparison with Similar Compounds
- 5’-Deoxy-5’-fluoroadenosine
- 5’-Deoxy-5’-methylthioadenosine
- 5’-Deoxy-5’-iodoadenosine
Comparison: 5’-chloro-5’-Deoxyadenosine (hydrate) is unique due to the presence of the chlorine atom at the 5’ position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has different reactivity and interactions with enzymes and biochemical pathways .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACRIDKAAYORV-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584239 | |
| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-09-6 | |
| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 698999-09-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)


![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)










